4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
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Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C27H23N5O3S2 and its molecular weight is 529.63. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Capacity Assays
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide is related to the benzothiazole family. Benzothiazoles, including similar compounds, are involved in the antioxidant capacity assays, such as ABTS/PP decolorization assay. This assay is used to elucidate the reaction pathways that underlie antioxidant capacity, indicating the compound's potential in examining antioxidant properties (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Pharmaceutical Applications
The benzothiazole scaffold, which is structurally related to this compound, is known for its extensive pharmaceutical applications. These compounds demonstrate a broad spectrum of activities such as antimicrobial, anti-inflammatory, antidiabetic, and potential antitumor agents, indicating their significant importance in drug discovery and development (Kamal, Syed, & Mohammed, 2015).
Antitumor Activity
Similar compounds, like this compound, have been reviewed for their antitumor activity. Specifically, imidazole derivatives, including benzimidazole derivatives, have been studied extensively for their potential in creating new antitumor drugs and understanding the synthesis of compounds with various biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3S2/c1-2-17-32-24-14-11-20-7-3-4-8-23(20)25(24)36-27(32)30-26(33)21-9-12-22(13-10-21)37(34,35)31(18-5-15-28)19-6-16-29/h2-4,7-14H,1,5-6,17-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZYIPOURRWOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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